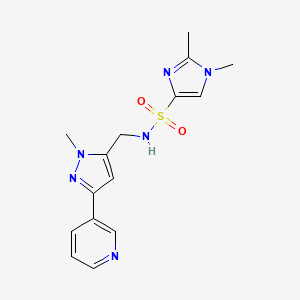

1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2S/c1-11-18-15(10-20(11)2)24(22,23)17-9-13-7-14(19-21(13)3)12-5-4-6-16-8-12/h4-8,10,17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBHCXIKMOYSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- An imidazole ring

- A pyrazole moiety

- A pyridine substituent

This unique arrangement contributes to its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

- Mechanism of Action : The compound exhibits its anticancer effects primarily through inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

-

Efficacy Against Cancer Cell Lines :

- Breast Cancer (MDA-MB-231) : The compound has shown significant antiproliferative activity with IC50 values ranging from 80 to 200 nM .

- Liver Cancer (HepG2) : Similar potency was observed against HepG2 cells, indicating broad-spectrum anticancer potential .

- Other Cancer Types : Efficacy has been reported against lung, brain, colorectal, renal, and pancreatic cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Imidazole Ring : Changes in the alkyl or aryl groups can enhance or diminish activity.

- Pyrazole Modifications : The presence of different substituents on the pyrazole ring significantly affects potency against specific cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a sulfonamide intermediate with a pyrazole-methyl derivative. A general procedure includes:

- Step 1 : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with K₂CO₃ and RCH₂Cl in DMF at room temperature to form the sulfonamide core .

- Step 2 : Introducing the pyridinyl-pyrazole moiety via nucleophilic substitution or cross-coupling reactions. For example, 1,3-dimethylpyrazole-5-carboxyl chloride can be used under triethylamine/THF conditions to functionalize the imidazole ring .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol starting material) and solvent polarity (DMF vs. THF) to improve yield .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify methyl groups (δ 2.15–2.23 ppm for imidazole-CH₃ and pyrazole-CH₃) and sulfonamide protons (δ 11.06–11.55 ppm). Pyridinyl protons typically appear as doublets (δ 7.44–8.63 ppm) .

- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z ≈ 392.2) and purity (>98% by HPLC) .

- X-ray crystallography (if available): Resolve ambiguities in regiochemistry, particularly for the pyrazole-imidazole linkage .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory biological activity data across studies involving this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out variability .

- Off-Target Profiling : Use computational tools (e.g., molecular docking) to assess interactions with non-target proteins, such as cytochrome P450 isoforms, which may explain discrepancies .

- Metabolite Screening : Perform LC-MS/MS to identify active metabolites that could contribute to observed effects in vivo but not in vitro .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

- Methodological Answer :

- Modify Substituents : Replace the pyridin-3-yl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. Compare analogs like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol for solubility trends .

- Bioisosteric Replacement : Substitute the sulfonamide group with a carboxamide or thioamide to improve membrane permeability. For example, 1,3,4-thiadiazole derivatives show enhanced bioavailability in related compounds .

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP, solubility, and CNS penetration. Validate with in vitro Caco-2 permeability assays .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target enzyme .

- Mutagenesis Studies : Identify critical residues (e.g., catalytic lysine or aspartate) by expressing mutant enzymes and comparing IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.